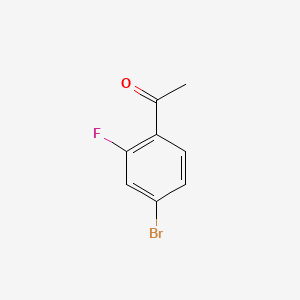

1-(4-Bromo-2-fluorophenyl)ethanone

Descripción general

Descripción

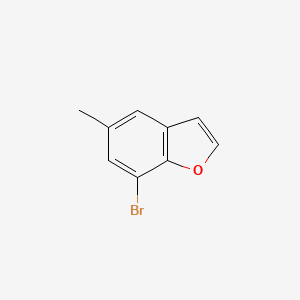

1-(4-Bromo-2-fluorophenyl)ethanone is a chemical compound that is part of a broader class of organic molecules known for their aromatic characteristics and the presence of a ketone functional group. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as bromo- and fluoro-substituted phenyl rings and ethanone groups, have been investigated. These studies provide insights into the molecular structure, synthesis, and potential applications of such compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures. For instance, a 7-step synthesis procedure was developed for enantiomerically pure diarylethanes, starting from a related methanone compound . This process includes a key step of resolution by crystallization and is characterized by its scalability and ability to produce high-purity enantiomers. Similarly, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was improved to achieve a yield of 64.7% with a purity of 90.2% . These examples suggest that the synthesis of 1-(4-Bromo-2-fluorophenyl)ethanone would likely involve halogenation and careful control of reaction conditions to achieve the desired purity and yield.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds closely related to 1-(4-Bromo-2-fluorophenyl)ethanone have been studied using both experimental techniques and theoretical calculations . The geometrical parameters of these molecules were found to be in agreement with X-ray diffraction (XRD) data. The stability of the molecules, arising from hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. The molecular electrostatic potential (MEP) studies indicated the distribution of negative and positive charges across the molecule, which is crucial for understanding reactivity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often influenced by the presence of electronegative substituents like bromine and fluorine. For example, the carbonyl group in related compounds was identified as the most reactive part due to its electronegativity . The presence of halogens can also facilitate reactions such as halogen exchange, as seen in the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone . These insights suggest that 1-(4-Bromo-2-fluorophenyl)ethanone would also exhibit unique reactivity patterns due to its halogenated aromatic ring and ketone group.

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as phase transition temperatures and thermodynamic parameters, have been studied, particularly in the context of liquid crystalline materials . The order of substituents on the aromatic rings was found to correlate with the breadth of the molecules and their phase transition behaviors . Additionally, the synthesis of chalcone derivatives demonstrated the influence of ultrasonic energy on the crystallinity and energy efficiency of the synthesis process . These studies provide a foundation for understanding the physical and chemical properties of 1-(4-Bromo-2-fluorophenyl)ethanone, which may also exhibit distinct phase behaviors and reactivity under different synthesis conditions.

Aplicaciones Científicas De Investigación

Organic Chemistry - Synthesis of alpha-Bromoketones

- “1-(4-Bromo-2-fluorophenyl)ethanone” is used in the synthesis of alpha-Bromoketones . This process is part of a new and versatile one-pot strategy developed by researchers at the Academy of Scientific and Innovative Research, CSIR-Indian Institute of Chemical Technology .

- The method involves using Ammonium Bromide and Oxone to synthesize alpha-Bromoketones from Secondary Alcohols . The procedure includes the use of spectroscopic data of all products, including 1H and 13C NMR spectra .

- The results of this research have been published, including spectroscopic data of all products and copies of 1H and 13C NMR spectra of all products .

Organic Chemistry - Synthesis of Quinoline Derivatives

- “1-(4-Bromo-2-fluorophenyl)ethanone” can be used in the synthesis of quinoline derivatives . Quinoline derivatives have a wide range of applications in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .

- The synthesis of quinoline derivatives involves chemical modification of the quinoline nucleus, which is a common approach used in drug discovery . This process results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .

- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . They exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Biochemical Research

- “1-(4-Bromo-2-fluorophenyl)ethanone” can be used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound in various experiments .

Organic Chemistry - Synthesis of Indole Derivatives

- “1-(4-Bromo-2-fluorophenyl)ethanone” can be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- The synthesis of indole derivatives involves chemical modification of the indole nucleus, which is a common approach used in drug discovery . This process results in improved therapeutic effects and explains the wide occurrence of indoles in bioactive natural products .

- Indoles are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Research

Safety And Hazards

Propiedades

IUPAC Name |

1-(4-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKFCSCYGAFWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620396 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-fluorophenyl)ethanone | |

CAS RN |

625446-22-2 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-2-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)